Chloroalbuterol Chloroalbuterol
Brand Name: Vulcanchem
CAS No.: 898542-81-9
VCID: VC8149463
InChI: InChI=1S/C13H20ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,11,15-18H,6-7H2,1-3H3
SMILES: CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O
Molecular Formula: C13H20ClNO3
Molecular Weight: 273.75 g/mol

Chloroalbuterol

CAS No.: 898542-81-9

Cat. No.: VC8149463

Molecular Formula: C13H20ClNO3

Molecular Weight: 273.75 g/mol

* For research use only. Not for human or veterinary use.

Chloroalbuterol - 898542-81-9

Specification

CAS No. 898542-81-9
Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol
Standard InChI InChI=1S/C13H20ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,11,15-18H,6-7H2,1-3H3
Standard InChI Key RKUWGGWMRHKETC-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O

Introduction

Chemical Identity and Physicochemical Properties

Chloroalbuterol (IUPAC name: 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol) possesses the molecular formula C₁₃H₂₀ClNO₃ and a molar mass of 273.76 g/mol . Key physicochemical parameters include:

PropertyValueSource
Boiling Point442.5 ± 40.0 °C (Predicted)
Density1.246 ± 0.06 g/cm³
pKa8.31 ± 0.36
SolubilityDMSO (Slight), Methanol (Slight)

The compound exists as a racemic mixture, with the (1RS)-stereoisomer being the predominant form . Its crystalline structure features a tertiary alcohol group and a chlorinated aromatic ring, contributing to its polar nature and moderate aqueous solubility .

Synthesis and Industrial Production

Chloroalbuterol is synthesized through the direct chlorination of albuterol using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . Key synthetic steps include:

  • Chlorination: Albuterol reacts with SOCl₂ in dichloromethane at 0–5°C, substituting a hydrogen atom with chlorine at the 5-position .

  • Purification: The crude product is refined via recrystallization (ethanol/water mixtures) or column chromatography .

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) while minimizing byproducts like 5-chloroalbuterol oxide and dechlorinated derivatives . Process analytics utilize HPLC-UV (YMC phenyl column, 25 mM KH₂PO₄/methanol mobile phase) for quality control .

Pharmacological Profile

Mechanism of Action

As a beta-2 adrenergic receptor agonist, chloroalbuterol binds to pulmonary smooth muscle receptors, activating adenylate cyclase and elevating intracellular cAMP levels. This induces muscle relaxation and bronchodilation, albeit with reduced potency compared to albuterol (EC₅₀ = 12 nM vs. 3.8 nM) . The chlorine substituent increases lipophilicity, altering tissue distribution and metabolic stability .

Comparative Pharmacology

ParameterChloroalbuterolAlbuterolClenbuterol
Receptor Selectivityβ₂ > β₁β₂ > β₁β₂ > β₁
Half-life (hr)6.24.634
LogP1.240.612.47

Data synthesized from .

Analytical Characterization

Chromatographic Methods

Stability-indicating HPLC methods are critical for quantifying chloroalbuterol in pharmaceutical matrices :

  • Column: YMC Phenyl (250 × 4.6 mm, 5 µm)

  • Mobile Phase: 25 mM KH₂PO₄ (pH 3.0)/methanol (95:5 v/v)

  • Detection: UV at 225 nm

  • Retention Time: 17.9 min (vs. 8.1 min for albuterol)

Spectroscopic Data

  • IR (KBr): 3340 cm⁻¹ (O-H), 1615 cm⁻¹ (C=C aromatic), 745 cm⁻¹ (C-Cl)

  • ¹H NMR (DMSO-d₆): δ 7.25 (s, 1H, Ar-H), 4.80 (br, 1H, OH), 3.70 (m, 2H, CH₂OH)

Stability and Degradation

Chloroalbuterol forms primarily through acid-catalyzed degradation of albuterol in aqueous solutions. Accelerated stability studies (40°C/75% RH) show:

Time (weeks)Degradation Products (%)
00.00
10.04
40.28

Addition of 0.01% EDTA reduces degradation to 0.06% at 4 weeks, demonstrating the role of metal ion chelation in stabilization .

Pharmaceutical Significance

As a Specified Impurity per ICH Q3B guidelines, chloroalbuterol is controlled at ≤0.15% in albuterol sulfate inhalation solutions . Regulatory submissions require:

  • Identification: HPLC retention time matching

  • Quantification: Area normalization against USP reference standards

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